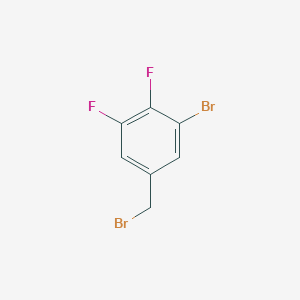

3-Bromo-4,5-difluorobenzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-(bromomethyl)-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXUZZIAAWYKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 3-Bromo-4,5-difluorobenzyl bromide

An In-depth Technical Guide to 3-Bromo-4,5-difluorobenzyl bromide

Introduction

This compound is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Its unique trifunctional nature—a reactive benzylic bromide for nucleophilic substitution, an aryl bromide for cross-coupling reactions, and vicinal fluorine atoms for modulating electronic and pharmacokinetic properties—makes it an invaluable intermediate for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, offering field-proven insights for its effective utilization in a research and development setting.

Core Physicochemical and Spectroscopic Profile

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics dictate its behavior in reactions, its purification, and its handling.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-bromo-5-(bromomethyl)-2,3-difluorobenzene | [1] |

| CAS Number | 1807172-44-6 | [1] |

| Molecular Formula | C₇H₄Br₂F₂ | [1][2] |

| Molecular Weight | 285.91 g/mol | [1][2] |

| Canonical SMILES | C1=C(C(=C(C=C1Br)F)F)CBr | [1] |

| InChI Key | OPXUZZIAAWYKCU-UHFFFAOYSA-N | [1] |

| Appearance | Colorless to light yellow liquid or solid | Inferred from similar compounds[3][4] |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Ether); Insoluble in water. | Inferred from benzyl bromide[5] |

Spectroscopic Signatures

While a dedicated spectrum for this specific isomer is not publicly available, its structure allows for predictable spectroscopic characteristics essential for reaction monitoring and characterization.

-

¹H NMR: The spectrum would feature two distinct regions. The benzylic protons (-CH₂Br) would appear as a singlet around δ 4.5-4.7 ppm. The aromatic region would show two protons, likely appearing as doublets or more complex multiplets due to H-F and H-H coupling.

-

¹³C NMR: The benzylic carbon would be observed around δ 30-35 ppm. The six aromatic carbons would appear in the δ 110-140 ppm range, with their chemical shifts significantly influenced by the C-F and C-Br bonds, showing characteristic coupling constants (J_(C-F)).

-

¹⁹F NMR: Two distinct signals would be expected for the non-equivalent fluorine atoms, with chemical shifts characteristic of aryl fluorides.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks). Key fragmentation would involve the loss of a bromine radical (•Br) from the benzylic position, leading to a stable benzylic carbocation.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching (aromatic and aliphatic), C=C stretching for the aromatic ring (approx. 1450-1600 cm⁻¹), strong C-F stretching (approx. 1100-1300 cm⁻¹), and C-Br stretching (approx. 500-650 cm⁻¹).

Reactivity and Synthetic Utility: A Dual-Functional Handle

The synthetic power of this compound stems from its two distinct reactive sites, which can often be addressed selectively.

The Benzylic Bromide: A Gateway for Nucleophilic Substitution

The bromomethyl group is an excellent electrophile, primed for nucleophilic substitution reactions. This reactivity is due to the stability of the benzylic transition state. The reaction typically proceeds via an S_N2 mechanism, characterized by the backside attack of a nucleophile, leading to inversion of configuration if the carbon were chiral.[6][7]

This pathway allows for the facile introduction of a wide variety of functional groups, including ethers, esters, amines, and thioethers, by reacting the bromide with the corresponding nucleophiles (alcohols, carboxylates, amines, thiols, etc.).[8]

Caption: Generalized S_N2 mechanism at the benzylic position.

Field-Proven Protocol: General O-Alkylation

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol nucleophile (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF).

-

Deprotonation: Add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C and stir for 30 minutes to form the alkoxide.

-

Addition: Slowly add a solution of this compound (1.05 eq.) in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Workup: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude product by column chromatography.

The Aryl Bromide: A Platform for C-C Bond Formation

The bromine atom on the aromatic ring is a robust handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9] This reaction forges a new carbon-carbon bond between the aromatic ring and an organoboron species, such as a boronic acid or ester.[10][11] This method is exceptionally powerful for constructing complex biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.

The reactivity order for halides in Suzuki couplings is generally I > Br > Cl, making the aryl bromide an ideal substrate for reliable and efficient coupling.[9][12]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: General Suzuki-Miyaura Coupling

-

Setup: To a reaction vessel, add this compound (1.0 eq.), the boronic acid partner (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent: Add a degassed solvent system, typically a mixture like Dioxane/H₂O or Toluene/EtOH/H₂O.

-

Reaction: Heat the mixture under an inert atmosphere to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Purification: Separate the layers. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

The Influence of Fluorine Substituents

The two fluorine atoms are not mere spectators; they profoundly influence the molecule's properties.[13]

-

Electronic Effects: As highly electronegative atoms, they act as electron-withdrawing groups, which can increase the rate of oxidative addition at the C-Br bond in cross-coupling reactions.

-

Pharmacokinetic Impact: In drug discovery, fluorine substitution is a well-established strategy to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[8][13] The difluoro pattern on this molecule provides a unique electronic and steric profile for library synthesis.

Synthesis

This compound is typically prepared from its corresponding toluene precursor via a free-radical bromination reaction.

Caption: Synthesis via free-radical bromination of the toluene precursor.

General Protocol: Radical Bromination

-

Setup: Dissolve 3-bromo-4,5-difluorotoluene (1.0 eq.) in an inert solvent like carbon tetrachloride (CCl₄) or cyclohexane.

-

Reagents: Add N-Bromosuccinimide (NBS, 1.0-1.1 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.02-0.1 eq.).

-

Reaction: Heat the mixture to reflux and irradiate with a heat lamp to facilitate initiation. Monitor the reaction by GC-MS or TLC. The reaction is complete when the denser NBS has been consumed and replaced by floating succinimide.

-

Workup: Cool the reaction mixture and filter off the succinimide by-product.

-

Purification: Wash the filtrate with aqueous sodium bisulfite solution and then brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.

Safety, Handling, and Storage

Benzylic bromides are potent lachrymators and corrosive agents.[14][15] Strict adherence to safety protocols is mandatory.

| Aspect | Precautionary Measures |

| Hazards | Corrosive: Causes severe skin burns and eye damage.[15][16] Lachrymator: Intense irritant to eyes and mucous membranes.[14][17] Combustible: May ignite when exposed to heat or flame.[18] |

| Handling | Always handle inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[16][19] Avoid inhalation of vapors.[19] Ensure all equipment is grounded to prevent static discharge.[17] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][19] Protect from moisture, light, and heat.[18][20] Store away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[18][20] |

| Spill Response | Evacuate the area. Remove all ignition sources.[18] Absorb the spill with a dry, inert material such as sand or vermiculite.[18] Do not use water.[18] Collect and place in a sealed container for hazardous waste disposal. |

Conclusion

This compound is a synthetically versatile and high-value building block. Its dual reactive centers allow for sequential and orthogonal functionalization, enabling the efficient construction of complex molecular architectures. The fluorine substituents provide an additional layer of control over the electronic and physiological properties of the target molecules. For researchers in drug development and materials science, a thorough understanding of its reactivity, handling requirements, and synthetic potential is key to unlocking its full innovative capacity.

References

-

New Jersey Department of Health. (2000, December 15). BENZYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl Bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2,5-difluorobenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

- Various Authors. (n.d.). Nucleophilic Substitution Reactions.

-

PubChem. (n.d.). 3,5-Difluorobenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemWhat. (n.d.). 3,5-Difluorobenzyl bromide CAS#: 141776-91-2. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Techevon. (2025, October 16). Exploring Applications: 4-Bromo-3,5-difluorobenzoic Acid in Research. Retrieved from [Link]

-

Clark, J. (n.d.). What is nucleophilic substitution?. Chemguide. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Scott, J. P., & Brown, J. M. (2012). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly.

Sources

- 1. 1807172-44-6 | this compound - AiFChem [aifchem.com]

- 2. 3-Bromo-2,5-difluorobenzyl bromide | C7H4Br2F2 | CID 72207038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 3,5-Difluorobenzyl bromide | 141776-91-2 [chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemimpex.com [chemimpex.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. chemwhat.com [chemwhat.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. nj.gov [nj.gov]

- 19. westliberty.edu [westliberty.edu]

- 20. Benzyl bromide - Safety Data Sheet [chemicalbook.com]

3-Bromo-4,5-difluorobenzyl bromide: Technical Profile & Application Guide

Executive Summary

3-Bromo-4,5-difluorobenzyl bromide (CAS: 1807172-44-6 ) is a specialized halogenated building block used primarily in high-precision medicinal chemistry.[1] Distinguished by its orthogonal reactivity profile, it offers a highly reactive electrophilic site (benzylic bromide) for alkylation and a stable aryl bromide handle for downstream cross-coupling (e.g., Suzuki-Miyaura). The vicinal difluoro-substitution pattern (positions 4,5) modulates lipophilicity and metabolic stability, making it a critical scaffold for optimizing ADME properties in drug discovery.

Part 1: Chemical Identity & Physiochemical Profile[2]

This section consolidates the core metric data required for identification and stoichiometric calculations.

Datasheet: this compound[1][3]

| Property | Data Specification |

| CAS Number | 1807172-44-6 |

| IUPAC Name | 1-Bromo-5-(bromomethyl)-2,3-difluorobenzene |

| Molecular Formula | C₇H₄Br₂F₂ |

| Molecular Weight | 285.91 g/mol |

| Physical State | Solid or semi-solid (low melting point) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

| Reactivity Class | Benzyl Halide (Lachrymator, Corrosive) |

Structural Analysis

The molecule features a benzene core with three distinct functionalities:

-

C1-Bromomethyl (-CH₂Br): A "soft" electrophile susceptible to S_N2 attack by amines, thiols, and phenoxides.

-

C3-Bromo (-Br): A chemically distinct aryl halide. It remains inert during benzylic alkylation but serves as a latent handle for palladium-catalyzed cross-coupling.

-

C4, C5-Difluoro (-F): Electron-withdrawing groups that deactivate the ring, increase lipophilicity, and block metabolic oxidation at the para/meta positions.

Part 2: Synthetic Routes & Process Chemistry[5]

While radical bromination of the corresponding toluene is possible, it often yields inseparable gem-dibromide impurities. The Appel Reaction or PBr₃ bromination starting from the benzyl alcohol is the preferred route for high-purity applications.

DOT Diagram: Synthetic Workflow

The following diagram illustrates the logical flow from precursor to final application, highlighting the orthogonal reactivity.

Caption: Synthesis and application logic. The C3-Br bond survives the initial alkylation, allowing late-stage diversification.

Protocol: Synthesis via Appel Reaction

Context: This method avoids the formation of poly-brominated side products common in radical halogenation.

Reagents:

-

3-Bromo-4,5-difluorobenzyl alcohol (1.0 eq)

-

Carbon tetrabromide (CBr₄) (1.1 eq)

-

Triphenylphosphine (PPh₃) (1.1 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with 3-Bromo-4,5-difluorobenzyl alcohol and CBr₄ in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.

-

Addition: Dissolve PPh₃ in minimal DCM and add dropwise to the reaction mixture over 20 minutes. Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) for disappearance of alcohol.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organics with brine and dry over MgSO₄.

-

Purification: Concentrate in vacuo. The byproduct (triphenylphosphine oxide) precipitates upon addition of cold hexanes/ether. Filter off the solid.[2] Purify the filtrate via silica gel flash chromatography (0-5% EtOAc in Hexanes).

Part 3: Reactivity & Medicinal Chemistry Applications[7]

Orthogonal Functionalization (The "Scaffold" Strategy)

This compound is invaluable because it allows for sequential functionalization .

-

Step 1 (Alkylation): The benzylic bromide reacts with a scaffold (e.g., a piperazine or indole) under mild basic conditions (K₂CO₃, MeCN). The aryl bromide at position 3 is too sterically hindered and electronically deactivated to participate in S_NAr, ensuring high selectivity for the benzylic position.

-

Step 2 (Coupling): The resulting intermediate retains the 3-bromo group. This can subsequently be engaged in Suzuki-Miyaura coupling to attach a biaryl tail, or Buchwald-Hartwig amination to introduce an amine.

Bioisosteric Modulation

The 4,5-difluoro motif is not random. It serves specific pharmacological purposes:

-

Metabolic Blocking: Fluorine at the 4-position blocks para-hydroxylation (a common CYP450 clearance pathway).

-

Electronic Tuning: The electron-withdrawing nature of the difluoro-phenyl ring lowers the pKa of any adjacent amines, potentially reducing hERG channel inhibition (a common cardiac safety risk).

DOT Diagram: SAR Logic

Caption: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent.

Part 4: Handling, Stability & Safety[12]

Warning: Benzyl bromides are potent alkylating agents and lachrymators.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolyzes to alcohol and HBr).

-

Hazards:

-

Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before cleanup.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1807172-44-6. Retrieved from [Link]

- Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition. (General reference for the described synthetic protocol).

Sources

- 1. 1807172-44-6 | this compound - AiFChem [aifchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Structural Analysis of 3-Bromo-4,5-difluorobenzyl bromide: A Technical Guide

Executive Summary & Application Context

3-Bromo-4,5-difluorobenzyl bromide (CAS: 1807172-44-6) is a high-value halogenated building block used primarily in the synthesis of fluorinated bioactive scaffolds. Its structural core—a benzene ring substituted with a benzylic bromide, an aryl bromide, and two vicinal fluorine atoms—presents unique challenges in purification and characterization.

For drug development professionals, this molecule serves as a critical "linker" moiety. The benzylic bromide allows for rapid

This guide details the structural validation of this compound, emphasizing the differentiation of regioisomers through NMR coupling constants and mass spectrometry isotope patterns.

Safety & Handling Protocols (Lachrymator)

Critical Warning: Benzyl bromide derivatives are potent lachrymators (tear gas agents) and alkylating agents. They directly alkylate DNA and proteins.

-

Engineering Controls: All operations must occur in a certified chemical fume hood with a face velocity

. -

Decontamination: Spills should be neutralized immediately with a solution of dilute aqueous ammonia or 10% sodium thiosulfate, which reacts rapidly with the benzylic bromide to form harmless inorganic salts.

-

Storage: Store at

under inert gas (Argon/Nitrogen). Moisture triggers hydrolysis to the corresponding benzyl alcohol and HBr, which autocatalytically degrades the sample.

Structural Characterization Strategy

The primary challenge in verifying this compound is distinguishing it from its regioisomers (e.g., 2-bromo-4,5-difluoro or 4-bromo-3,5-difluoro analogs). A multi-modal approach is required.

Analytical Logic Tree

The following workflow ensures rigorous identification, moving from bulk composition to specific connectivity.

Figure 1: Step-wise analytical workflow for structural validation.

Mass Spectrometry: The "Double Bromine" Signature

Before NMR analysis, Mass Spectrometry (GC-MS EI usually preferred for these volatiles) provides the most definitive confirmation of the elemental composition.

-

Molecular Ion (

): The nominal mass is 286. However, the presence of two bromine atoms creates a distinct isotope pattern. -

Isotope Pattern (1:2:1):

-

Bromine exists as

and -

With two bromines, the statistical distribution is:

-

(

-

(

-

(

-

(

-

-

Fragmentation: Look for the loss of the benzylic bromine (

) to yield the stable benzyl cation (

NMR Spectroscopy: Connectivity Proof

This is the most critical section for the "Expertise" pillar. We rely on coupling constants (

Solvent Selection:

Predicted

NMR Data (400 MHz,

)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| H-6 | 7.10 – 7.25 | Doublet of doublets (dd) | 1H | Diagnostic Peak. Ortho to F5 ( |

| H-2 | 7.35 – 7.50 | Broad Singlet / Fine d | 1H | Isolated between |

| -CH | 4.40 – 4.50 | Singlet (s) | 2H | Characteristic benzylic shift. May show broadening due to long-range coupling with F. |

Interpretation: The key differentiator is the asymmetry of the aromatic protons.

-

In the symmetric isomer (4-bromo-3,5-difluoro), the two aromatic protons would be chemically equivalent and appear as a doublet (coupled to F).

-

In our target (3-bromo-4,5-difluoro), H6 has a strong ortho-F coupling, while H2 does not. This discrepancy proves the regiochemistry.

Predicted

NMR Data (376 MHz,

)

Fluorine NMR is the "fingerprint" for this molecule.

-

Shift Range:

to -

Coupling (

): The two fluorines are vicinal (ortho to each other). Expect a strong -

Pattern: Two distinct multiplets. One will show additional splitting from H6 (

), while the other (adjacent to Br) will appear as a simpler doublet (from F-F coupling) with minor long-range splitting.

Synthesis & Impurity Profiling

Understanding the synthesis aids in identifying impurities. The most common route is the radical bromination of 3-bromo-4,5-difluorotoluene .

Reaction Scheme:

Common Impurities:

-

Starting Material: 3-bromo-4,5-difluorotoluene (Methyl singlet at

). -

Over-bromination: Benzal bromide (

). The benzylic proton shifts downfield to -

Hydrolysis Product: Benzyl alcohol (

). Shift moves to

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72207038, 3-Bromo-2,5-difluorobenzyl bromide. Link(Note: While a regioisomer, the spectral principles cited in section 3.3 are derived from comparative aryl-fluorine coupling constants found in this dataset).

-

Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 19F Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Link

-

Common Organic Chemistry. Benzyl Bromide Safety and Handling Guide. Link

-

ChemicalBook. this compound Product Specifications. Link

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4,5-difluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of Physicochemical Properties in Synthesis

In the realm of drug discovery and materials science, the precise control of synthetic pathways is paramount. The physical state of a reagent, dictated by its melting and boiling points, directly influences the choice of reaction conditions, including solvent selection, temperature, and purification methods like distillation or recrystallization. For a reactive intermediate such as 3-Bromo-4,5-difluorobenzyl bromide, these parameters are not merely data points but critical factors that govern reaction outcomes, yield, and purity. The presence of multiple halogen atoms—two fluorine and two bromine—on the benzyl bromide scaffold suggests a compound with a notable molecular weight and polarity, which in turn influences its intermolecular forces and, consequently, its phase transition temperatures.

Physicochemical Profile of this compound

While experimental melting and boiling points are not documented in readily accessible literature, a profile of its other known properties can be compiled.

| Property | Value | Source |

| CAS Number | 1807172-44-6 | AiFChem[1], BLD Pharm[2] |

| IUPAC Name | 1-bromo-5-(bromomethyl)-2,3-difluorobenzene | AiFChem[1] |

| Molecular Formula | C₇H₄Br₂F₂ | AiFChem[1], BLD Pharm |

| Molecular Weight | 285.91 g/mol | AiFChem[1], BLD Pharm |

Comparative Analysis with Isomeric Compounds

To estimate the potential boiling point of this compound, it is instructive to examine the properties of its isomers. This comparative analysis provides a scientifically grounded approximation for experimental design.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 3,5-Difluorobenzyl bromide | 141776-91-2 | C₇H₅BrF₂ | 207.02 | 65 °C @ 4.5 mmHg |

| 3,4-Difluorobenzyl bromide | 85118-01-0 | C₇H₅BrF₂ | 207.02 | 61 °C @ 4 mmHg |

The presence of a second bromine atom in the target compound significantly increases the molecular weight compared to these isomers. This suggests that this compound will have a substantially higher boiling point under the same pressure conditions due to stronger van der Waals forces.

Experimental Determination of Melting and Boiling Points

Given the absence of literature data, researchers must determine these properties experimentally. The following are standard, reliable protocols for this purpose. The choice of method is dictated by the available quantity of the substance.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions to a liquid. For pure crystalline solids, this occurs over a narrow range. This method is a cornerstone of compound identification and purity assessment.

Protocol:

-

Sample Preparation: A small, dry sample of the solid compound is finely crushed.

-

Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the sample into the sealed end, to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is placed in a melting point apparatus (either an oil bath or a modern digital instrument).

-

Heating and Observation: The sample is heated slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting point range.

Caption: Workflow for Melting Point Determination.

Micro Boiling Point Determination

This technique is ideal when only a small quantity of a liquid sample is available. It relies on observing the temperature at which the vapor pressure of the liquid equals the external pressure.

Protocol:

-

Sample Preparation: A few drops of the liquid are placed in a small test tube (e.g., a Durham tube).

-

Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in an oil bath.

-

Heating and Observation: As the liquid is heated, air trapped in the capillary will bubble out. The boiling point is reached when a rapid and continuous stream of bubbles emerges from the capillary.

-

Data Recording: The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Caption: Workflow for Micro Boiling Point Determination.

Safety, Handling, and Storage

Substituted benzyl bromides are often lachrymatory and corrosive. While specific GHS data for this compound is not available, data from closely related compounds indicates the need for stringent safety protocols.

-

Hazard Classification (based on isomers): Likely to be classified as Skin Corrosion/Irritation, Category 1B, and cause severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. All handling of the solid or its solutions should be performed in a certified chemical fume hood.

-

Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion: A Path Forward for Research

While the definitive melting and boiling points of this compound remain to be experimentally determined and published, this guide provides the necessary framework for any researcher to obtain this data reliably and safely. The comparative data from its isomers offer a valuable starting point for experimental design. By following the detailed protocols herein, scientists can confidently characterize this important synthetic intermediate, ensuring its effective and safe use in the development of novel pharmaceuticals and advanced materials.

References

-

ChemWhat. 3,5-Difluorobenzyl bromide CAS#: 141776-91-2. [Link]

Sources

Reactivity profile of 3-Bromo-4,5-difluorobenzyl bromide in nucleophilic substitution

A Technical Guide for Medicinal Chemistry Applications

Executive Summary

3-Bromo-4,5-difluorobenzyl bromide (CAS: 1807172-44-6) represents a "privileged scaffold" in modern drug discovery, particularly within kinase inhibitor development and fragment-based drug design (FBDD). Its value lies in its orthogonal reactivity profile : it offers a highly reactive benzylic electrophile for core scaffold assembly, while retaining an aryl bromide handle for late-stage diversification via Palladium-catalyzed cross-coupling.

This guide analyzes the electronic influence of the 3,4,5-halogenation pattern on nucleophilic substitution dynamics, providing researchers with predictive models and validated protocols to maximize yield while suppressing side reactions.

Molecular Architecture & Electronic State

To predict reactivity, one must first understand the electronic landscape of the benzene ring. The specific arrangement of halogens creates a unique "Dipole Inverted" environment compared to unsubstituted benzyl bromide.

-

Benzylic Position (C-1): The primary electrophilic site.

-

Fluorine Effect (C-4, C-5): The two fluorine atoms exert a strong inductive electron-withdrawing effect (

). Unlike resonance effects ( -

Bromine Effect (C-3): The aryl bromine adds steric bulk ortho to the fluorine but remains relatively inert to standard nucleophilic attack (

), serving instead as a latent functional handle.

Impact on Reactivity:

The electron-deficient ring renders the benzylic carbon more electrophilic than standard benzyl bromide. Consequently, this molecule exhibits accelerated

Visualization: Electronic Influence Vectors

Caption: Vector map illustrating the cumulative electron-withdrawing effects that activate the benzylic position for nucleophilic attack.

Nucleophilic Substitution Dynamics ( vs )

The reactivity profile of this compound is governed by the interplay between steric accessibility and electronic activation.

The

Acceleration Effect

In polar aprotic solvents (DMF, DMSO, Acetonitrile), the reaction with nucleophiles (amines, thiols, alkoxides) proceeds almost exclusively via an

-

Kinetic Boost: The electron-poor ring pulls density from the benzylic carbon, increasing the electrostatic attraction for incoming nucleophiles.

-

Transition State: The transition state is stabilized by the removal of electron density, effectively lowering the activation energy (

) compared to non-fluorinated analogues.

The

Suppression

In protic solvents (MeOH, Water), the formation of the carbocation is disfavored .

-

Mechanism: A benzylic carbocation relies on the aromatic ring to delocalize the positive charge. The highly electronegative fluorines at positions 4 and 5 oppose this delocalization, destabilizing the cation.

-

Practical Implication: Solvolysis side-products (e.g., formation of the benzyl alcohol or ether) are minimized, provided the reaction mixture is kept anhydrous.

Comparative Reactivity Table

| Parameter | Benzyl Bromide | This compound | Implication |

| Baseline ( | Accelerated ( | Shorter reaction times; lower temp required. | |

| Moderate | Low | Reduced risk of solvolysis/racemization. | |

| Lachrymator Potency | High | Severe | Requires strict engineering controls. |

| Crystalline Stability | Liquid/Low MP | Solid/Higher MP | Easier to handle/weigh (if solid). |

Chemo-Orthogonality & Divergent Synthesis

A critical advantage of this scaffold is the ability to distinguish between the two halogen types.

-

Phase 1: Nucleophilic Substitution (Benzylic). Under basic conditions (

or DIPEA), nucleophiles attack the benzylic bromide. The aryl bromide and aryl fluorides remain inert. -

Phase 2: Cross-Coupling (Aryl). Once the benzylic position is functionalized, the aryl bromide (C-3) becomes the active site for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings.

Workflow Visualization

Caption: Divergent synthetic pathway utilizing the reactivity difference between benzylic alkyl bromide and aryl bromide.

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (General Procedure)

Target: Synthesis of tertiary amine derivatives for SAR studies.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Secondary amine (e.g., Morpholine, 1.1 equiv)

-

Base:

(anhydrous, 2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (ACN) or DMF (0.1 M concentration)

Methodology:

-

Preparation: In a fume hood, dissolve the secondary amine in anhydrous ACN. Add

. -

Addition: Cool the mixture to 0°C. Add this compound dropwise (dissolved in minimal ACN). Note: Cooling is critical to prevent exotherms due to the activated nature of the benzyl bromide.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.

-

Checkpoint: The starting material should disappear rapidly. If reaction stalls, heat to 40°C, but avoid high heat to prevent quaternary ammonium salt formation.

-

-

Workup: Dilute with EtOAc, wash with water (

) and brine ( -

Purification: Flash column chromatography.

Protocol B: Safety & Handling (Lachrymator Mitigation)

Benzyl bromides are potent lachrymators (tear agents).

-

Engineering Control: All weighing and transfers must occur inside a functioning fume hood.

-

Neutralization: Keep a beaker of 10% aqueous Ammonium Hydroxide or Sodium Thiosulfate nearby. All glassware and syringes contacting the bromide should be soaked in this solution to quench residues before removal from the hood.

References

-

Electronic Effects in Benzylic Substitution

-

General Reactivity of Fluorinated Aromatics

- Title: Nucleophilic substitution of polyfluorobenzyl halides

- Source: Journal of Fluorine Chemistry

-

Link:[Link]

- Safety Data & Handling: Title: Safety Data Sheet - 3,5-Difluorobenzyl bromide (Analogous Handling) Source: Fisher Scientific

Sources

Methodological & Application

Technical Guide: Alkylation Strategies Using 3-Bromo-4,5-difluorobenzyl bromide

Topic: General procedure for alkylation using 3-Bromo-4,5-difluorobenzyl bromide Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound is a high-value electrophilic building block used extensively in medicinal chemistry to introduce the 3-bromo-4,5-difluorobenzyl motif. This moiety serves two critical functions in drug design:

-

Fluorine Effect: The vicinal difluoro-substitution pattern modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity (

), enhancing membrane permeability. -

Orthogonal Reactivity: The benzylic bromide allows for rapid

alkylation, while the aryl bromide at the 3-position remains intact, serving as a handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide details optimized protocols for N-, O-, and C-alkylation, addressing the specific reactivity profile driven by the electron-deficient nature of the polyfluorinated ring.

Chemical Profile & Reactivity Analysis

Electronic Influence on Reactivity

Unlike unsubstituted benzyl bromide, the 3-bromo-4,5-difluoro analog possesses significantly altered electronics.

-

Enhanced Electrophilicity: The inductive electron-withdrawing effects (-I) of the fluorine atoms at positions 4 and 5, combined with the bromine at position 3, create a highly electron-deficient benzylic carbon. This accelerates nucleophilic attack relative to non-fluorinated analogs.

-

Acidity of Benzylic Protons: The electron-poor ring increases the acidity of the benzylic protons, making the substrate slightly more susceptible to elimination (formation of quinone methide-like species) under harsh basic conditions, though

remains dominant.

Safety & Handling (Lachrymator Warning)

CRITICAL SAFETY ALERT: Benzyl bromides are potent lachrymators (tear gas agents) and severe skin irritants.

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Decontamination: Spills should be treated immediately with a dilute solution of ethanolamine or aqueous sodium thiosulfate to quench the alkylating potential.

General Alkylation Workflow

The following diagram illustrates the critical decision nodes and workflow for handling this reagent safely and effectively.

Caption: Operational workflow for alkylation using this compound, emphasizing safety and process control.

Optimized Experimental Protocols

Protocol A: N-Alkylation (Secondary Amines to Tertiary Amines)

This is the most common application, often used to synthesize piperazine or piperidine-based derivatives.

Reagents:

-

Substrate: Secondary Amine (1.0 equiv)

-

Reagent: this compound (1.1 equiv)

-

Base:

(2.0 – 3.0 equiv) or -

Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

-

Base Addition: Add powdered, anhydrous

(2.5 equiv). Stir the suspension at Room Temperature (RT) for 10 minutes to ensure homogeneity. -

Alkylation: Cool the mixture to 0°C (ice bath). Add this compound (1.1 equiv) dropwise (neat or as a concentrated solution in MeCN) to control the exotherm.

-

Note: The electron-deficient nature of the benzyl bromide makes it highly reactive; cooling prevents over-alkylation (quaternization).

-

-

Reaction: Remove the ice bath and allow to warm to RT. Stir for 2–4 hours. Monitor by LCMS or TLC (Visualize with UV; the aryl bromide is UV active).

-

Workup: Filter off the solid inorganic salts through a Celite pad. Rinse the pad with EtOAc. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: O-Alkylation (Phenol Ether Synthesis)

Used to attach the fluorinated scaffold to phenolic drugs or intermediates.

Reagents:

-

Substrate: Phenol derivative (1.0 equiv)

-

Reagent: this compound (1.05 equiv)

-

Base:

(mild) or NaH (strong, for hindered phenols) -

Solvent: DMF or Acetone

Step-by-Step Procedure:

-

Deprotonation: Dissolve the phenol (1.0 equiv) in anhydrous DMF (0.2 M). Add

(2.0 equiv).[1] Stir at RT for 30 minutes.-

Alternative: If using NaH (1.1 equiv), add at 0°C and stir for 30 min until

evolution ceases.

-

-

Addition: Add this compound (1.05 equiv) in one portion.

-

Heating: Heat the mixture to 60°C. The electron-withdrawing groups on the benzyl ring stabilize the transition state, but steric hindrance from the phenol may require thermal energy.

-

Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

-

Isolation: If the product precipitates, filter and wash with water. If oil forms, extract with

or EtOAc, wash with brine (3x) to remove DMF, dry over

Protocol C: C-Alkylation (Active Methylenes)

Used for building complex carbon skeletons (e.g., malonates, keto-esters).

Reagents:

-

Substrate: Diethyl malonate or similar active methylene (1.0 equiv)

-

Reagent: this compound (1.0 equiv)

-

Base: NaH (60% dispersion, 1.1 equiv) or NaOEt

-

Solvent: THF or Ethanol

Step-by-Step Procedure:

-

Enolate Formation: Suspend NaH (1.1 equiv) in anhydrous THF at 0°C. Add the active methylene compound dropwise. Stir for 30 min at 0°C.

-

Alkylation: Add this compound (1.0 equiv) dropwise.

-

Critical: Do not use excess base, as it may cause elimination of HBr from the alkyl halide or double alkylation.

-

-

Reaction: Warm to RT and reflux for 4–6 hours.

-

Workup: Quench with saturated aqueous

. Extract with EtOAc.[2]

Mechanistic Insight & Troubleshooting

Mechanistic Pathway ( )

The reaction proceeds via a concerted nucleophilic substitution. The electron-poor ring lowers the LUMO energy of the C-Br bond, facilitating attack.

Caption: Concerted SN2 mechanism. The electron-withdrawing F/Br atoms on the ring stabilize the developing negative charge in the transition state.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Benzyl Bromide | Ensure solvents (DMF, MeCN) are anhydrous. Store reagent in a desiccator. |

| Dialkylation (Amines) | Excess Reagent / High Temp | Use 1:1 stoichiometry exactly. Add reagent at 0°C. Dilute reaction (0.05 M). |

| Elimination Product | Base too strong / basicity | Use weaker bases ( |

| Lachrymatory Effect | Vapor Leakage | Check hood sash height. Neutralize glassware with base bath immediately after use. |

References

-

Sigma-Aldrich. 3,5-Difluorobenzyl bromide Product Specification & Safety Data Sheet. (Analogous handling data). Available at:

-

BenchChem. N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine. (General Benzyl Bromide Protocols).[1][3] Available at:

-

National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Benzyl Bromide Safety Data. Available at:

-

Organic Syntheses. Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation. (Handling Benzyl Bromide Reagents). Org.[4] Synth.2011 , 88, 309. Available at:

-

ChemicalBook. this compound Properties and CAS 1807172-44-6. Available at:

Sources

Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using 3-Bromo-4,5-difluorobenzyl Bromide

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with approximately 20% of recently approved pharmaceuticals being fluorinated compounds.[1] This is not a matter of coincidence but a testament to the profound and often beneficial impact of fluorine on a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[2][3][4]

Fluorinated heterocycles, in particular, represent a privileged class of compounds in drug discovery, merging the structural diversity and biological relevance of heterocyclic frameworks with the advantageous properties of fluorine.[5] The synthesis of these molecules, however, can present unique challenges. The development of versatile fluorinated building blocks is therefore crucial for accelerating the discovery of novel therapeutics.[4][6] 3-Bromo-4,5-difluorobenzyl bromide is one such building block, offering a reactive handle for the introduction of a difluorinated benzyl moiety, a common feature in bioactive molecules. This application note provides a detailed protocol for the synthesis of a fluorinated N-heterocycle, specifically a fluorinated isoindolinone, utilizing this compound.

The Versatile Reagent: this compound

This compound is a bifunctional reagent, featuring a reactive benzyl bromide for nucleophilic substitution and a brominated aromatic ring amenable to a variety of cross-coupling reactions. The presence of two fluorine atoms on the benzene ring significantly influences its electronic properties, enhancing its utility in the synthesis of complex molecular architectures.

Key Properties and Reactivity:

-

Alkylation: The benzylic bromide is a potent electrophile, readily undergoing SN2 reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce the 3-bromo-4,5-difluorobenzyl group.[7]

-

Palladium-Catalyzed Cross-Coupling: The aryl bromide can participate in various palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for further functionalization of the aromatic ring. This dual reactivity makes it a valuable tool for building molecular complexity.

Synthetic Protocol: Synthesis of 2-((3-Bromo-4,5-difluorobenzyl)amino)benzoic Acid

This protocol details the N-alkylation of 2-aminobenzoic acid with this compound as the first step towards the synthesis of a fluorinated isoindolinone.

Reaction Scheme:

A schematic of the N-alkylation reaction.

Materials and Equipment:

| Reagent/Equipment | Details |

| This compound | 97% purity or higher |

| 2-Aminobenzoic acid | 99% purity or higher |

| Potassium carbonate (K₂CO₃) | Anhydrous, finely powdered |

| N,N-Dimethylformamide (DMF) | Anhydrous |

| Round-bottom flask | Appropriate size for the reaction scale |

| Magnetic stirrer and stir bar | |

| Heating mantle with temperature control | |

| Condenser | |

| Inert atmosphere setup (Nitrogen or Argon) | |

| Standard laboratory glassware | Beakers, graduated cylinders, separatory funnel |

| Rotary evaporator |

Experimental Procedure:

-

Preparation: To a dry round-bottom flask under an inert atmosphere, add 2-aminobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Dissolution: Add anhydrous DMF to the flask to dissolve the starting materials. A typical concentration is 0.2-0.5 M.

-

Addition of Alkylating Agent: To the stirred suspension, add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Acidification: Acidify the aqueous mixture with 1M HCl until a precipitate forms (pH ~4-5).

-

Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-((3-bromo-4,5-difluorobenzyl)amino)benzoic acid.

Synthetic Protocol: Intramolecular Cyclization to form 2-(3-Bromo-4,5-difluorobenzyl)isoindolin-1-one

This protocol describes the subsequent intramolecular cyclization to form the target fluorinated isoindolinone.

Reaction Scheme:

A schematic of the intramolecular cyclization.

Materials and Equipment:

| Reagent/Equipment | Details |

| 2-((3-Bromo-4,5-difluorobenzyl)amino)benzoic acid | From the previous step |

| Acetic anhydride | Reagent grade |

| Round-bottom flask | Appropriate size for the reaction scale |

| Magnetic stirrer and stir bar | |

| Reflux condenser | |

| Heating mantle with temperature control | |

| Standard laboratory glassware | Beakers, graduated cylinders |

| Rotary evaporator |

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 2-((3-bromo-4,5-difluorobenzyl)amino)benzoic acid (1.0 eq) in acetic anhydride (5-10 volumes).

-

Heating: Heat the mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

-

Concentration: After the reaction is complete, cool the mixture to room temperature and remove the excess acetic anhydride under reduced pressure.

-

Work-up: To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid.

-

Extraction: Extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the final 2-(3-bromo-4,5-difluorobenzyl)isoindolin-1-one.

Discussion and Mechanistic Insights

The N-alkylation step proceeds via a standard SN2 mechanism, where the deprotonated amine of 2-aminobenzoic acid acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound. The use of a base like potassium carbonate is crucial for the deprotonation of the amine, and DMF is an excellent polar aprotic solvent for this type of reaction.[8]

The subsequent cyclization is an intramolecular nucleophilic acyl substitution. The nitrogen atom of the secondary amine attacks the carbonyl carbon of the carboxylic acid, which is activated by the acetic anhydride, leading to the formation of the five-membered lactam ring of the isoindolinone.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex fluorinated heterocycles. The protocols detailed in this application note provide a reliable method for the synthesis of a fluorinated isoindolinone, a scaffold of significant interest in drug discovery.[9] The dual reactivity of this reagent opens up numerous possibilities for the creation of diverse molecular libraries for screening and lead optimization in pharmaceutical research.

References

- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.

- Barrio, P., Catalán, S., & Fustero, S. (2015). Asymmetric Synthesis of Fluorinated Isoindolinones through Palladium-Catalyzed Carbonylative Amination of Enantioenriched Benzylic Carbamates. Chemistry – A European Journal, 21(32), 11579-11584.

- Taylor, R. E. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(1), 1-21.

- O'Hagan, D. (2024).

- Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?.

- Li, J., et al. (2026, February 13). One-Pot Synthesis of Isoindolinones Mediated by LiN(SiMe3)2/CsF. The Journal of Organic Chemistry.

- Wang, X., et al. (2018, July 3). Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. Organic & Biomolecular Chemistry, 16(28), 5124-5128.

- LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development.

- Madaan, K., & Singh, R. (2025, August). Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. ChemMedChem.

- Singh, R. P., & Kumar, V. (2022). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 20(36), 7136-7156.

- D'Auria, M. (2025, March 6). Key developments in fluorinated heterocycles. Journal of Fluorine Chemistry.

- Apollo Scientific. (2026, January 19).

- Gouverneur, V. (2019). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery.

- Shimizu, R., & Sodeoka, M. (2013). Synthesis of trifluoromethyl-containing isoindolinones. Journal of Fluorine Chemistry, 152, 51.

- MDPI. (2023, April 23).

- Buchwald, S. L., & Ritter, T. (2015, August 20). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Organometallics, 34(16), 3974-3983.

- Ritter, T. (2013). Palladium(III)

- Buchwald, S. L., & Ritter, T. (2015, August 20). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Organometallics, 34(16), 3974-3983.

- Buchwald, S. L. (2016, September 22). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2239-2248.

- Gong, T.-J., et al. (2025, April 9).

- Hu, J., et al. (2018). syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes.

- Petrov, V. A. (Ed.). (2009).

- The Versatility of 3,4-Difluorobenzyl Bromide in Organic Chemistry. (2026, January 15).

- EP0059365A2 - 3-Bromo-4-fluoro-benzyl derivatives, and methods for their preparation. (n.d.).

- Fustero, S. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.

- BenchChem. (2025). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole.

- AiFChem. (2025, October 21). 1807172-44-6 | this compound.

- BLD Pharm. (n.d.). 1807172-44-6|this compound.

- Bhattacharyya, S., et al. (2014).

- ChemicalBook. (2026, January 13). 3,5-Difluorobenzyl bromide | 141776-91-2.

- PubChem. (n.d.). 3,5-Difluorobenzyl bromide.

- Bhattacharyya, S., et al. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.

- Bennet, C. S., & Demchenko, A. V. (2016). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of organic chemistry, 81(15), 6245–6254.

- Organic Syntheses Procedure. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine.

Sources

- 1. inhancetechnologies.com [inhancetechnologies.com]

- 2. tandfonline.com [tandfonline.com]

- 3. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. tandfonline.com [tandfonline.com]

- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Utilization of 3-Bromo-4,5-difluorobenzyl bromide in Lead Optimization

Topic: Using 3-Bromo-4,5-difluorobenzyl bromide as a building block in medicinal chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This compound (CAS: 1807172-44-6) represents a high-value "dual-handle" building block for medicinal chemistry. Its structural uniqueness lies in the combination of a highly reactive electrophilic benzyl handle (for scaffold attachment) and a chemoselective aryl bromide handle (for diversity-oriented cross-coupling), all set against a metabolically robust 4,5-difluoroaryl core.

This guide details the strategic application of this reagent, focusing on chemoselective functionalization , metabolic stability enhancement , and validated synthetic protocols .

Chemical Profile & Strategic Value

Physicochemical Properties

| Property | Specification |

| CAS Number | 1807172-44-6 |

| Molecular Formula | C₇H₄Br₂F₂ |

| Molecular Weight | 285.91 g/mol |

| Appearance | Colorless to pale yellow liquid (or low-melting solid) |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

| Hazards | Lachrymator , Corrosive (Skin/Eye Irritant) |

The "Fluorine Effect" in Med Chem

The 4,5-difluoro substitution pattern is not merely decorative; it serves three critical functions in lead optimization:

-

Metabolic Blocking: The C4 and C5 positions on a phenyl ring are primary sites for CYP450-mediated oxidative metabolism (hydroxylation). Fluorine substitution effectively blocks these "soft spots," extending the half-life (

) of the drug candidate. -

pKa Modulation: The electron-withdrawing nature of the two fluorine atoms lowers the pKa of amines or phenols attached via the benzyl methylene, often improving bioavailability or receptor binding affinity.

-

Lipophilicity Tuning: Fluorination increases lipophilicity (

), facilitating membrane permeability while maintaining steric compactness similar to hydrogen.

Strategic Workflows: The "Dual-Handle" Approach

The molecule contains two distinct electrophilic sites with vastly different reactivities:

-

Site A (Benzyl Bromide): Highly reactive towards nucleophiles (

). Reacts at room temperature.[1] -

Site B (Aryl Bromide): Inert to standard nucleophiles; requires transition metal catalysis (Pd/Ni) to react.

This reactivity gap allows for a controlled, sequential functionalization strategy without the need for protecting groups.

Visualization: Sequential Functionalization Workflow

Caption: Sequential functionalization strategy leveraging the reactivity difference between benzylic and aryl bromides.

Detailed Experimental Protocols

Protocol A: N-Alkylation (Scaffold Attachment)

Objective: Attach the 3-bromo-4,5-difluorobenzyl motif to a secondary amine pharmacophore (e.g., piperazine, morpholine, or pyrrolidine core).

Mechanism:

Materials:

-

Secondary Amine substrate (1.0 equiv)

-

This compound (1.1 equiv)

-

Potassium Carbonate (

), anhydrous (2.0 equiv) -

Acetonitrile (ACN) or DMF (anhydrous)

-

Tetrabutylammonium iodide (TBAI) - Optional catalytic additive (5 mol%) to accelerate sluggish reactions.

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 equiv) in anhydrous ACN (0.1 M concentration).

-

Base Addition: Add

(2.0 equiv). If the amine is a salt (e.g., HCl salt), increase base to 3.0 equiv. -

Electrophile Addition: Cool the mixture to 0°C (ice bath). Add This compound (1.1 equiv) dropwise over 5 minutes.

-

Why? Dropwise addition prevents localized high concentrations that could lead to bis-alkylation side products.

-

-

Reaction: Allow the reaction to warm to Room Temperature (RT) and stir.

-

Monitoring: Check TLC or LC-MS after 1 hour. Most reactions are complete within 2–4 hours.

-

Note: The aryl bromide remains intact under these conditions.

-

-

Workup: Dilute with EtOAc and wash with water (

) and brine ( -

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Suzuki-Miyaura Coupling (Library Expansion)

Objective: Use the aryl bromide handle to install a biaryl or heteroaryl moiety, expanding chemical space.

Mechanism: Pd(0)-catalyzed cross-coupling cycle (Oxidative Addition

Materials:

-

Intermediate from Protocol A (Aryl Bromide) (1.0 equiv)

-

Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)

-

Catalyst:

(3–5 mol%)-

Expert Insight:

is preferred over

-

-

Base:

(3.0 equiv) or -

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

-

Degassing: In a microwave vial or pressure tube, combine the Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and Base (3.0 equiv) in Dioxane/Water.

-

Deoxygenation: Sparge the solvent mixture with Argon or Nitrogen for 10 minutes. Oxygen is the enemy of Pd(0) catalysis.

-

Catalyst Addition: Add

(5 mol%) quickly and seal the vessel under inert gas. -

Reaction: Heat to 80–90°C for 4–12 hours.

-

Microwave Option: 110°C for 30 minutes.

-

-

Workup: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.

-

Scavenging (Optional): If Pd residue is a concern for biological assays, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour.

Safety & Handling Guide

Benzyl bromides are potent lachrymators. They stimulate corneal nerves, causing severe tearing and respiratory irritation.

-

Engineering Controls: ALWAYS handle inside a functioning fume hood.

-

Decontamination: Spills should be treated immediately with a solution of dilute ammonia or 10% sodium thiosulfate (reacts with the alkyl bromide to form harmless salts).

-

Glassware: Rinse all glassware with a base solution (KOH/EtOH or dilute ammonia) before removing it from the hood to the wash station.

References

-

Sigma-Aldrich. 3,5-Difluorobenzyl bromide Product Specification & Safety Data Sheet. Available at: (Accessed Feb 2026). Note: Reference covers the closely related 3,5-difluoro isomer, serving as the standard for safety/handling.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457–2483. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide.Link

-

National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides. (Contextual reference for benzyl reactivity). Link

Sources

Protocol for the N-alkylation of Amines with 3-Bromo-4,5-difluorobenzyl bromide: A Guide to Synthesis, Control, and Purification

An Application Note for Drug Development Professionals

Abstract

The N-alkylation of amines is a cornerstone transformation in organic synthesis, pivotal to the construction of countless pharmaceutical scaffolds.[1][2] The introduction of fluorinated moieties, such as the 3-bromo-4,5-difluorobenzyl group, is a widely adopted strategy in medicinal chemistry to modulate key drug properties, including metabolic stability, lipophilicity, and target-binding affinity.[3] This document provides a detailed protocol and technical guide for the N-alkylation of primary and secondary amines using 3-bromo-4,5-difluorobenzyl bromide. We delve into the mechanistic underpinnings of the reaction, strategies to mitigate common challenges like overalkylation, a step-by-step experimental procedure, and a comprehensive troubleshooting guide.

Foundational Principles: The SN2 Pathway and its Challenges

The N-alkylation of an amine with an alkyl halide, such as this compound, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] In this reaction, the lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic benzylic carbon of the alkyl bromide and displacing the bromide leaving group.

Key Reaction Components:

-

The Nucleophile (Amine): The reaction rate is dependent on the nucleophilicity of the amine. Generally, primary amines are more reactive than ammonia, and secondary amines are more reactive than primary amines.[4]

-

The Electrophile (this compound): The benzylic carbon is an excellent electrophile, primed for nucleophilic attack.

-

The Base: A crucial component that serves as an acid scavenger. The reaction generates one equivalent of hydrobromic acid (HBr), which readily protonates the starting amine to form a non-nucleophilic ammonium salt. A base is required to neutralize this acid, allowing the amine to remain in its free, nucleophilic state.[4][5][6] Common choices include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or tertiary amines like triethylamine (Et₃N).

The Overalkylation Dilemma

A significant challenge in the N-alkylation of primary amines is the propensity for overalkylation.[7][8] The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine. This increased reactivity means it can effectively compete with the primary amine for the remaining alkyl halide, leading to the formation of a tertiary amine and, subsequently, a quaternary ammonium salt.[7][9] This results in a mixture of products that can be difficult to separate, often leading to poor yields of the desired compound.[9]

Diagram 1: General SN2 mechanism for N-alkylation of a primary amine.

Protocol: Selective Mono-N-alkylation

This protocol is designed to favor the formation of the mono-alkylated product by carefully controlling the reaction conditions.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Role | Notes |

| Primary/Secondary Amine | Varies | Nucleophile | Ensure high purity. |

| This compound | 285.91 | Alkylating Agent | Lachrymator. Handle with extreme care in a chemical fume hood. |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | Base | Finely powdered is preferred for better solubility and reactivity. |

| Acetonitrile (MeCN) or DMF | 41.05 / 73.09 | Solvent | Anhydrous grade recommended. DMF is excellent but harder to remove.[4][5] |

| Ethyl Acetate (EtOAc) | 88.11 | Extraction Solvent | |

| Brine (Saturated aq. NaCl) | N/A | Washing Solution | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Drying Agent | |

| Silica Gel | N/A | Stationary Phase | For column chromatography. |

Example Reaction Stoichiometry

This table provides an example for a 10 mmol scale reaction. Adjust as necessary.

| Reagent | Equivalents | Amount (10 mmol scale) |

| Primary Amine | 1.2 eq | 12.0 mmol |

| This compound | 1.0 eq | 10.0 mmol / 2.86 g |

| Potassium Carbonate (K₂CO₃) | 2.5 eq | 25.0 mmol / 3.46 g |

| Acetonitrile (MeCN) | - | 50 mL |

Step-by-Step Experimental Procedure

Diagram 2: Experimental workflow for N-alkylation.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.2 eq) and anhydrous potassium carbonate (2.5 eq). Add the solvent (acetonitrile, approx. 5 mL per mmol of alkyl halide).

-

Alkylating Agent Addition: In a separate vial, dissolve the this compound (1.0 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirring amine/base suspension over 15-20 minutes at room temperature.[1] An ice bath can be used to control any initial exotherm.

-

Reaction Progress: Allow the reaction to stir at room temperature. Gentle heating (e.g., 40-50 °C) may be required for less reactive amines.[1] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 2-24 hours.[1]

-

Work-up: Once the starting amine is consumed, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.[1] Transfer the filtrate to a separatory funnel, add water, and extract the product with ethyl acetate (3x volumes).

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1] Purify the residue by flash column chromatography on silica gel to isolate the desired N-alkylated amine.[1]

Safety and Handling

-

This compound: This reagent is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[10] Always handle it inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Solvents: Acetonitrile and DMF are flammable and toxic. Avoid inhalation and skin contact.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive amine (protonated).2. Insufficient temperature.3. Poor quality reagents. | 1. Ensure sufficient base (2.5 eq or more) is used.2. Gently heat the reaction to 40-60 °C.3. Use fresh, anhydrous reagents and solvents. |

| Significant Overalkylation | 1. Alkyl halide added too quickly.2. Amine to halide ratio is too low.3. Reaction temperature is too high. | 1. Add the alkyl halide solution slowly (dropwise).2. Increase the excess of the starting amine (e.g., to 2-3 equivalents).3. Run the reaction at room temperature or below. |

| Difficult Purification | 1. Close Rf values of starting material and products.2. Presence of multiple byproducts. | 1. Optimize the solvent system for column chromatography.2. Re-evaluate reaction conditions to improve selectivity before scaling up. Consider an alternative workup, such as an acid wash to remove basic impurities. |

References

-

University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from University of Calgary Chemistry Department. [Link]

-

Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation? Retrieved from Sciencemadness Discussion Board. [Link]

-

Bähn, S., et al. (2011). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. [Link]

-

Liang, Y., et al. (2020). Base-mediated cascade amidination/N-alkylation of amines by alcohols. Chemical Communications, 56(80), 10489-10492. [Link]

-

Fisher Scientific. (n.d.). Amination. Retrieved from Fisher Scientific. [Link]

-

Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH₂·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Link]

-

ResearchGate. (2025, August 6). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from ResearchGate. [Link]

-

Gunanathan, C., & Gøgsig, T. M. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9035-9040. [Link]

-

Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

-

Xu, B., et al. (2015). Direct N-alkylation of amines with alcohols using AlCl₃ as a Lewis acid. Chinese Chemical Letters, 26(7), 843-846. [Link]

-

Wikipedia. (n.d.). Amine alkylation. Retrieved from Wikipedia. [Link]

-

PubChem. (n.d.). 3,5-Difluorobenzyl bromide. Retrieved from PubChem. [Link]

-

He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(52), 10222-10225. [Link]

-

Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]

-

GalChimia. (2010, March 1). R&D work: Alkylation of amines with alkylboronic acids. Retrieved from GalChimia. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. html.rhhz.net [html.rhhz.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Lab Reporter [fishersci.co.uk]

- 5. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]

- 9. Amine alkylation - Wikipedia [en.wikipedia.org]

- 10. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]

Topic: Synthesis of 3-Bromo-4,5-difluorobenzyl Derivatives for Agrochemical Research

An Application Note for Agrochemical Research

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design, often leading to enhanced potency, metabolic stability, and favorable physicochemical properties.[1] This document provides a comprehensive guide for the synthesis of key 3-Bromo-4,5-difluorobenzyl derivatives, specifically the benzyl alcohol and benzyl bromide. These compounds serve as critical building blocks for the development of novel fungicides, herbicides, and insecticides.[2] The protocols herein are designed for reproducibility and scalability, with an emphasis on the underlying chemical principles and practical troubleshooting to ensure success for researchers in the field.

Introduction: The Role of Fluorinated Benzyl Scaffolds

The 3-bromo-4,5-difluorophenyl moiety is a privileged structural motif in agrochemical discovery. The vicinal difluoro substitution pattern can significantly influence the electronic properties and conformation of the molecule, while the bromine atom provides a versatile synthetic handle for further elaboration via cross-coupling reactions. The benzylic position is readily functionalized, allowing for the introduction of various toxico- or pharmacophores. This guide details the conversion of a common starting material, 3-bromo-4,5-difluorobenzoic acid, into the more synthetically versatile benzyl alcohol and benzyl bromide intermediates.

Overall Synthetic Workflow

The synthesis plan focuses on a robust and logical progression from a stable carboxylic acid precursor to the target benzylic derivatives. The workflow is designed to be modular, allowing for the isolation and purification of each key intermediate.